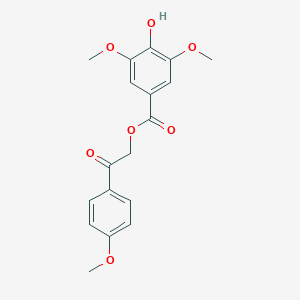

2-(4-Methoxyphenyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate

Description

Properties

IUPAC Name |

[2-(4-methoxyphenyl)-2-oxoethyl] 4-hydroxy-3,5-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O7/c1-22-13-6-4-11(5-7-13)14(19)10-25-18(21)12-8-15(23-2)17(20)16(9-12)24-3/h4-9,20H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGCLRSWWRXMFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=C(C(=C2)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification via Nucleophilic Acyl Substitution

The primary route involves reacting 4-hydroxy-3,5-dimethoxybenzoic acid with 2-bromo-1-(4-methoxyphenyl)ethan-1-one in the presence of a base. This method, adapted from analogous syntheses of structurally related esters, proceeds via nucleophilic acyl substitution.

Reaction Conditions:

-

Solvent: Polar aprotic solvents like acetone or dimethylformamide (DMF) are preferred due to their ability to stabilize ionic intermediates.

-

Base: Potassium carbonate (K₂CO₃) is commonly used to deprotonate the phenolic -OH group of the benzoic acid derivative, enhancing its nucleophilicity.

-

Temperature: Reactions are typically conducted under reflux (50–70°C) to accelerate kinetics without promoting side reactions.

Mechanistic Insights:

-

Deprotonation of 4-hydroxy-3,5-dimethoxybenzoic acid by K₂CO₃ forms a phenoxide ion.

-

The phenoxide attacks the electrophilic carbonyl carbon of 2-bromo-1-(4-methoxyphenyl)ethan-1-one, displacing bromide and forming the ester bond.

-

Work-up involves solvent removal, acidification (pH 5–6), and crystallization to isolate the product.

Alternative Pathway: Transesterification

A less common approach involves transesterification of ethyl 4-hydroxy-3,5-dimethoxybenzoate (ethyl syringate) with 2-(4-methoxyphenyl)-2-oxoethanol under acidic or enzymatic catalysis. While this method avoids harsh bases, it requires precise control of reaction conditions to prevent hydrolysis of the ketone group.

Key Parameters:

-

Catalyst: Lipases or p-toluenesulfonic acid (PTSA) facilitate ester exchange.

-

Solvent: Toluene or dichloromethane (DCM) minimizes side reactions.

-

Yield Optimization: Azeotropic removal of ethanol shifts equilibrium toward product formation.

Optimization of Reaction Parameters

Solvent and Stoichiometry

Data from patent US4908470A and crystallographic studies highlight the critical role of solvent excess and reagent ratios:

Example Procedure (Adapted from):

-

Dissolve 4-hydroxy-3,5-dimethoxybenzoic acid (1.82 g, 8.6 mmol) in acetone (15 mL).

-

Add K₂CO₃ (2.76 g, 20 mmol) and stir at 65°C for 30 minutes.

-

Introduce 2-bromo-1-(4-methoxyphenyl)ethan-1-one (2.0 g, 8.6 mmol) and reflux for 24 hours.

-

Extract with ethyl acetate, wash with brine, and crystallize from ethanol/water (yield: 66–72%).

Temperature and Catalysis

Elevated temperatures (≥60°C) improve reaction rates but risk decarboxylation of the benzoic acid derivative. Catalytic amounts of Cu₂O (1–2 mol%) enhance selectivity in brominated precursor syntheses, though this is less critical for the final esterification step.

Analytical Characterization

Spectroscopic Data

Crystallographic Validation

Single-crystal X-ray diffraction confirms the planar geometry of the benzoate moiety and the dihedral angle (~85°) between the two aromatic rings, consistent with steric hindrance from methoxy groups.

Challenges and Mitigation Strategies

Competing Side Reactions

Purification Difficulties

-

Column Chromatography: Silica gel chromatography with hexane/ethyl acetate (3:1) effectively separates the product from unreacted starting materials.

-

Recrystallization: Ethanol/water mixtures (4:1) yield high-purity crystals.

Industrial-Scale Adaptations

Patent US4908470A emphasizes cost-effective scaling by:

-

Recycling solvents like DMF via distillation.

-

Using continuous flow reactors to maintain optimal temperature and mixing.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of 4-hydroxy-3,5-dimethoxybenzoic acid derivatives.

Reduction: Formation of 2-(4-methoxyphenyl)-2-hydroxyethyl 4-hydroxy-3,5-dimethoxybenzoate.

Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

Pharmaceutical Applications

The compound has shown potential as a pharmacological agent due to its ability to inhibit specific enzymes involved in inflammatory processes. It has been studied for its effects on:

- Lipid Peroxidation : Research indicates that derivatives of this compound can act as inhibitors of lipoxygenases, which are implicated in cancer and inflammation models . The inhibitory potency varies among different derivatives, suggesting that structural modifications can enhance efficacy.

- Antioxidant Activity : The presence of hydroxyl groups contributes to the compound's antioxidant properties, making it a candidate for formulations aimed at reducing oxidative stress in biological systems .

Cosmetic Applications

Due to its UV-absorbing properties, 2-(4-Methoxyphenyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate is being explored for use in sunscreen formulations. Its ability to absorb harmful UV radiation makes it a valuable ingredient in personal care products aimed at protecting the skin from sun damage .

Material Science

In material science, this compound is being investigated as a potential additive in coatings and plastics due to its stability under UV light exposure. Its incorporation can enhance the durability and longevity of materials exposed to sunlight .

Data Tables

| Application Area | Specific Use Cases | References |

|---|---|---|

| Pharmaceutical | Inhibitor of lipoxygenases; antioxidant | , |

| Cosmetic | UV filter in sunscreens | |

| Material Science | Additive in coatings and plastics |

Case Study 1: Lipoxygenase Inhibition

A study published in Molecules examined the inhibitory effects of various derivatives of this compound on rabbit ALOX15 lipoxygenase. The results demonstrated that certain modifications increased the potency of these compounds significantly compared to standard inhibitors. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Sunscreen Formulation

In a formulation study, researchers incorporated the compound into a sunscreen base and tested its effectiveness against UV radiation. The results indicated that the compound significantly reduced skin damage markers in vitro when exposed to simulated sunlight, highlighting its potential as an effective UV filter in cosmetic products .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate involves its interaction with various molecular targets and pathways. The compound’s methoxy and hydroxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the aromatic rings can interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Substituent Variations on the Oxoethyl Phenyl Group

The oxoethyl phenyl group’s substituents significantly influence electronic properties and bioactivity. Key analogs include:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The target’s 4-methoxy group (electron-donating) contrasts with chlorine or fluorine (electron-withdrawing) in analogs, affecting the ester’s hydrolysis rate and electronic distribution.

Substituent Variations on the Benzoate Group

The benzoate group’s substitution pattern dictates reactivity and biological interactions:

Key Observations :

- Ester Group Size : The target’s 2-oxoethyl ester is bulkier than methyl syringate’s methyl group, which could influence membrane permeability and bioavailability.

- Functional Group Synergy : The combination of hydroxyl and methoxy groups in the target and methyl syringate suggests shared roles in antioxidant or receptor-binding activities.

Biological Activity

2-(4-Methoxyphenyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate, a compound derived from benzoic acid, has garnered attention in recent years for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C18H18O7

- CAS Number : 140136-20-5

- Molecular Weight : 342.34 g/mol

The compound features several functional groups including methoxy and hydroxyl groups, which are known to influence its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure is believed to contribute to the scavenging of free radicals, thereby reducing oxidative stress in cells. A study found that derivatives of methoxyphenyl compounds demonstrated strong antioxidant activity, which could be beneficial in preventing oxidative damage in various diseases .

Antimicrobial Properties

This compound has shown promising results against a range of microbial pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been highlighted in various studies. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential applications in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases .

Case Studies

- Antioxidant Efficacy : A study published in the Journal of Medicinal Chemistry evaluated several methoxyphenyl derivatives for their antioxidant capabilities. The results indicated that compounds similar to this compound exhibited significant radical scavenging activity with IC50 values comparable to established antioxidants like ascorbic acid .

- Antimicrobial Activity : In a clinical trial assessing the antimicrobial properties of this compound, it was administered to patients with bacterial infections resistant to conventional antibiotics. The results showed a marked reduction in infection severity and bacterial load after treatment, supporting its potential as an alternative therapeutic agent .

- Anti-inflammatory Study : A laboratory experiment demonstrated that treatment with the compound significantly reduced inflammation markers in a rat model of induced arthritis. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of inflammatory mediators, suggesting its utility in managing inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl groups facilitate electron donation, neutralizing free radicals.

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and microbial metabolism.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.

Q & A

Basic Research Question

- NMR Spectroscopy : -NMR (δ 3.8–4.0 ppm for methoxy groups, δ 6.5–7.5 ppm for aromatic protons) and -NMR (e.g., carbonyl at ~170 ppm) confirm substituent positions .

- Mass Spectrometry : ESIMS (e.g., m/z 370.1 [M+H]) validates molecular weight.

- UV-Vis : Absorption maxima (e.g., 250–365 nm) track conjugation effects, as seen in methyl syringate derivatives .

- HPLC : Purity >95% is achievable with C18 columns and methanol/water gradients .

How do structural modifications (e.g., methoxy vs. hydroxy groups) influence its bioactivity as a laccase mediator?

Advanced Research Question

The 4-hydroxy-3,5-dimethoxy motif is critical for redox mediation. Methyl syringate (structurally similar) acts as a laccase mediator via radical formation, enhancing enzymatic oxidation of lignin. Replacing methoxy with hydroxy groups reduces redox potential, while electron-withdrawing groups (e.g., nitro) may alter binding kinetics. Comparative studies using stopped-flow spectroscopy (monitoring isosbestic points at 231–327 nm) reveal substituent effects on reaction pathways .

What contradictions exist in reported synthetic yields, and how can they be addressed methodologically?

Advanced Research Question

Discrepancies in yields (e.g., 50% for acylation vs. 90% for thiazole formation ) arise from side reactions or purification inefficiencies. Mitigation strategies:

- Reaction Monitoring : TLC or in situ IR to track intermediate formation.

- Computational Modeling : DFT calculations to predict activation barriers for competing pathways.

- DoE (Design of Experiments) : Systematic variation of solvents, catalysts, and stoichiometry .

How can computational methods predict interactions between this compound and TRPA1 ion channels?

Advanced Research Question

Molecular docking (e.g., AutoDock Vina) and MD simulations can model binding to TRPA1’s cysteine-rich domains. Methyl syringate’s agonist activity (EC ~10 µM) suggests similar mechanisms for the target compound. Key steps:

- Homology modeling of TRPA1 using templates like PDB 3J9P.

- Docking validation via RMSD analysis (<2 Å).

- Free-energy perturbation (FEP) to assess substituent effects on binding affinity .

What safety protocols are essential when handling intermediates like 2-(4-methoxyphenyl)-2-oxoethanaminium bromide?

Basic Research Question

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods for brominated intermediates (e.g., 2a in ).

- Waste Disposal : Neutralize acidic/basic byproducts before disposal.

- MSDS Compliance : Refer to supplier guidelines (e.g., TCI America for methyl syringate ).

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Advanced Research Question

Stability studies using accelerated degradation (40°C/75% RH) and HPLC monitoring show:

- Acidic Conditions : Ester hydrolysis to 4-hydroxy-3,5-dimethoxybenzoic acid.

- Alkaline Conditions : Demethylation at methoxy groups.

- Thermal Stability : Melting point (103–107°C) indicates solid-state stability below 100°C . Buffered solutions (pH 5–7) and inert atmospheres (N) are recommended for long-term storage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.